

# 4-Chloro-2-fluorobenzenesulfonamide: Technical Safety & Handling Protocol

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## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 4-Chloro-2-fluorobenzenesulfonamide |
| CAS No.:       | 852664-20-1                         |
| Cat. No.:      | B2924927                            |

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## Executive Summary

**4-Chloro-2-fluorobenzenesulfonamide** (CAS: 175278-02-1) is a halogenated benzenesulfonamide derivative widely utilized as a pharmacophore building block. Its structural duality—containing both electron-withdrawing chlorine and fluorine substituents—modulates the acidity of the sulfonamide nitrogen (

), making it a critical intermediate in the synthesis of antiviral agents, inhibitors of anthrax lethal factor, and TGR5 agonists.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal analysis of its hazards, stability profiles, and synthetic utility.

## Chemical Identity & Physicochemical Profiling

Understanding the physical state and electronic properties is the first line of defense in safety planning.

| Property          | Specification              | Technical Note  |
|-------------------|----------------------------|---|
| CAS Number        | 175278-02-1                | Unique identifier for inventory tracking.   |
| Molecular Formula |                            | Halogenated aromatic sulfonamide.   |
| Molecular Weight  | 209.63 g/mol               | Useful for stoichiometry calculations.  |
| Physical State    | Solid (Crystalline powder) | Typically white to off-white.   |
| Melting Point     | 130–150 °C (Predicted*)    | Exact experimental MP varies by polymorph; analogous to 4-chlorobenzenesulfonamide (144°C) and 5-chloro isomer (135°C). |
| Solubility        | DMSO, Methanol, DMF        | Low solubility in water; lipophilic due to halogens.  |
| Acidity ( )       | ~9.5–10.0 (Predicted)      | The ortho-fluorine and para-chlorine enhance N-H acidity relative to benzenesulfonamide (10.1).                         |

“

*Critical Insight: The presence of the ortho-fluorine atom creates an inductive effect that slightly increases the acidity of the sulfonamide protons compared to the non-fluorinated analog. This increases its reactivity in nucleophilic substitution reactions (N-alkylation).*

## GHS Hazard Assessment & Toxicological Context

While often classified generically, the specific hazards of this compound arise from its functional groups.

## Hazard Classification (GHS)[1][2]

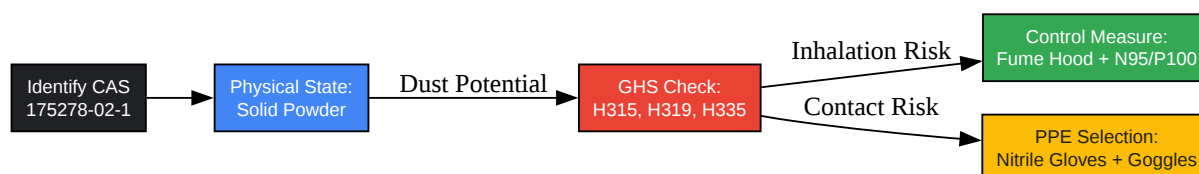
- Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
- STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

## Mechanistic Toxicology

- Mucous Membrane Irritation: The sulfonamide moiety ( ) possesses acidic protons. Upon contact with moist mucous membranes (eyes, respiratory tract), local pH changes and interactions with protein residues cause irritation.
- Halogen Sensitization: While not a confirmed sensitizer, halogenated aromatics can occasionally induce contact dermatitis in susceptible individuals. The lipophilicity provided by the Cl/F atoms facilitates dermal absorption.

## Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its GHS profile.



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Figure 1: Risk Assessment Workflow for solid irritants.

## Handling, Storage, & Stability Protocol

## Storage Architecture

- Temperature: Ambient (15–25°C). Refrigeration is not strictly required but extends shelf life by retarding slow hydrolysis.
- Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >6 months. Sulfonamides are generally stable, but the ortho-fluorine can make the ring susceptible to nucleophilic attack under extreme conditions.
- Incompatibility: Keep away from strong oxidizing agents and strong bases. Reaction with strong bases (e.g., NaOH, NaH) will deprotonate the sulfonamide, generating a salt that may have different solubility and reactivity profiles.

## Stability Protocol (Self-Validating)

To verify the integrity of an old batch, perform this simple check:

- Visual Inspection: Check for discoloration (yellowing indicates oxidation or hydrolysis).
- Melting Point Check: A depressed melting point (>2°C deviation from CoA) indicates impurity accumulation.
- LC-MS: A quick injection should show a single peak at [M+H]<sup>+</sup> 210 or [M-H]<sup>-</sup> 208.

## Synthetic Utility & Experimental Workflow

This compound is rarely the end-product; it is a reagent. The most common reaction is N-alkylation or Sulfonamide Coupling.

## Synthesis of 4-Chloro-2-fluorobenzenesulfonamide

If you need to synthesize this building block from its precursor (sulfonyl chloride), follow this safety-critical workflow.

Reaction:

Safety Transition:

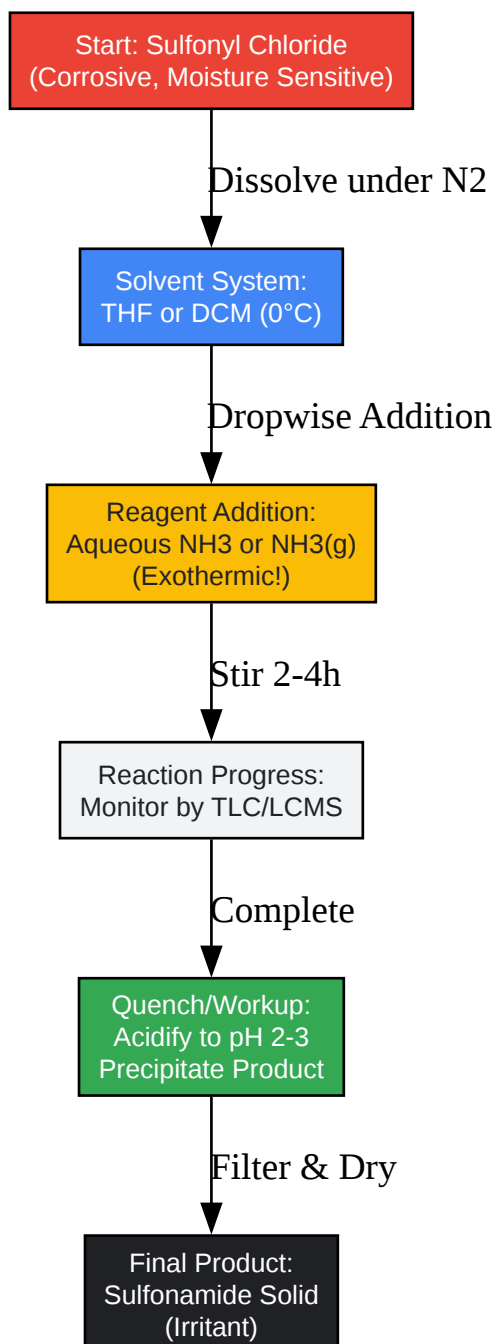
- Precursor: 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS 141337-26-0)

CORROSIVE (Causes Burns).

- Product: **4-Chloro-2-fluorobenzenesulfonamide**

IRRITANT.

## Experimental Diagram (Synthesis & Quench)



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Figure 2: Synthesis workflow converting the corrosive chloride to the amide target.

## Protocol Details

- Setup: Use a flame-dried flask under Nitrogen. The sulfonyl chloride precursor hydrolyzes rapidly in moist air to form sulfonic acid (strong acid).
- Addition: Add ammonia (or amine) slowly at 0°C. The reaction is exothermic.
- Workup: Unlike many organic workups, sulfonamides often precipitate upon acidification of the aqueous layer.
  - Caution: Do not acidify too rapidly, or you may trap impurities in the crystal lattice.

## Emergency Response (First Aid)

| Exposure Route | Immediate Action   | Scientific Rationale   |
|----------------|--|--|
| Eye Contact    | Rinse for 15 mins; lift eyelids.<br>[2]                            | Sulfonamides can crystallize on the cornea; mechanical flushing is vital.            |
| Skin Contact   | Wash with soap/water.[3]<br>Remove contaminated clothes.<br>[2][3] | Lipophilic nature allows skin penetration; soap emulsifies the compound for removal. |
| Inhalation     | Move to fresh air.[2][3]   | Fine powder can coat alveoli; remove from source to prevent systemic absorption.     |
| Ingestion      | Rinse mouth. Do NOT induce vomiting.                               | Prevent aspiration of the solid into lungs.[2]                                       |

## References

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